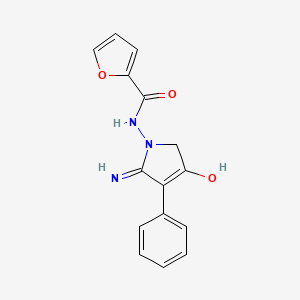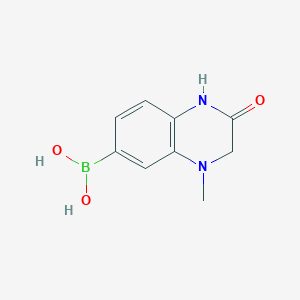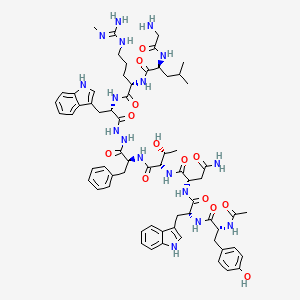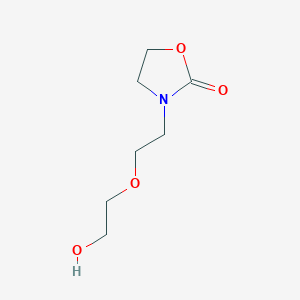
1-Pentadecylpyridin-1-ium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentadecylpyridin-1-ium;hydrobromide is a quaternary ammonium compound derived from pyridine. It is characterized by the presence of a long alkyl chain (pentadecyl group) attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion. The hydrobromide salt form is commonly used to enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentadecylpyridin-1-ium;hydrobromide typically involves the quaternization of pyridine with a long-chain alkyl halide, such as 1-bromopentadecane. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The general reaction scheme is as follows:
Pyridine+1-Bromopentadecane→1-Pentadecylpyridin-1-ium bromide
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure hydrobromide salt.
Chemical Reactions Analysis
Types of Reactions: 1-Pentadecylpyridin-1-ium;hydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation: The alkyl chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-Pentadecylpyridin-1-ium chloride or hydroxide.
Oxidation: Formation of 1-Pentadecylpyridin-1-ium carboxylate.
Reduction: Formation of 1-Pentadecyl-1,4-dihydropyridine.
Scientific Research Applications
1-Pentadecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-Pentadecylpyridin-1-ium;hydrobromide primarily involves its interaction with cell membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with a similar structure but a different alkyl chain length.
Benzalkonium Chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness: 1-Pentadecylpyridin-1-ium;hydrobromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it effective in various applications, especially in antimicrobial and surfactant formulations.
Properties
Molecular Formula |
C20H37BrN+ |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-pentadecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C20H36N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;/h14,16-17,19-20H,2-13,15,18H2,1H3;1H/q+1; |
InChI Key |
CTKQHXPMKKCCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
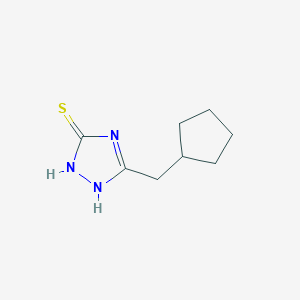
![2-[Difluoro(4-fluorophenyl)methyl]-5-iodothiophene](/img/structure/B12828799.png)
![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)

![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
